- A convenient synthesis of alkyl-substituted p-benzoquinones from phenols by a hydrogen peroxide/heteropoly acid systemTetrahedron Letters, 1989, 30(4), 471-4,
Cas no 935-92-2 (2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione)
935-92-2 structure
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Properties
Names and Identifiers
-
- 2,3,5-trimethyl-p-benzoquinone
- 2,3,5-Trimethylquinone
- 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione
- TRIMETHYLQUINONE
- 2,3,5-Trimethyl-1,4-benzoquinone
- 2,3,5-trimethylbenzo-1,4-quinone
- 2,3,6-trimethyl-1,4-benzoquinone
- 2,3,6-trimethyl-p-benzoquinone
- Cumoquinone
- p-Pseudocumoquinone
- Pseudocumoquinone
- Trimethyl-1,4-benzoquinone
- Trimethylbenzoquinone
- Trimethyl-p-benzoquinone
- Trimethyl-p-quinone
- 2,3,5-trimethyl-2,5-cyclohexadien-1,4-dione
- 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-
- 2,3,5-Trimethylbenzoquinone
- 2,3,6-Trimethylbenzoquinone
- Trimethylchinon [German]
- 2,3,5-Trimethyl-2,5-cyclohexadiene-1,4-dione (ACI)
- Benzoquinone, trimethyl- (6CI)
- p-Benzoquinone, 2,3,5-trimethyl- (8CI)
- p-Benzoquinone, trimethyl- (5CI)
- 1,4-Cyclohexanedione, 2,3,5-trimethyl-
- NSC 93919
- ψ-Cumoquinone
- EN300-159713
- F16508
- 2,5-Trimethyl-1,4-benzoquinone
- DB-057413
- CHEMBL423039
- AKOS000493633
- W-109103
- 2,3,5-Trimethyl-[1,4]benzoquinone
- p-Benzoquinone, 2,3,5-trimethyl-
- 2,5-Trimethylquinone
- Trimethylchinon
- 2,4-dione, 2,3,5-trimethyl-
- NSC-93919
- BBL100342
- InChI=1/C9H10O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,1-3H
- 2,5-Cyclohexadien-1,4-dione, 2,3,5-trimethyl-
- UNII-O26GU14U9E
- Benzoquinone, trimethyl-
- F3145-3278
- Z57265388
- 2,6-Trimethyl-p-benzoquinone
- O26GU14U9E
- Pseudocomoquinone
- Q27285228
- .psi.-Cumoquinone
- NSC93919
- 2,6-Trimethylbenzoquinone
- 2,5-Trimethyl-p-benzoquinone
- p-Benzoquinone,3,5-trimethyl-
- DS-3256
- 2,5-Trimethylbenzoquinone
- T3768
- EINECS 213-309-2
- SCHEMBL22805
- CS-0153133
- 935-92-2
- 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione
- STK040623
- NS00039575
- DTXSID5061320
- MFCD00045537
- SY115471
- +Expand
-
- MFCD00045537
- QIXDHVDGPXBRRD-UHFFFAOYSA-N
- 1S/C9H10O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,1-3H3
- O=C1C(C)=C(C)C(=O)C(C)=C1
Computed Properties
- 150.06808g/mol
- 0
- 1.8
- 0
- 2
- 0
- 150.06808g/mol
- 150.06808g/mol
- 34.1Ų
- 11
- 293
- 0
- 0
- 0
- 0
- 0
- 1
- 18
- 0
Experimental Properties
- 1.42090
- 34.14000
- 1.5470 (estimate)
- 215°C(lit.)
- No data available
- 0.1±0.4 mmHg at 25°C
- 77.3±17.4 °C
- 255(MeOH)(lit.)
- 0.9820 (rough estimate)
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Security Information
- GHS06
- GU4709600
- H301+H311+H315+H319
- H301+H311-H315-H319
- P264-P270-P280-P301+P310+P330-P302+P352+P312+P361+P364-P305+P351+P338+P337+P313-P405-P501
- dangerous
- 0-10°C
- III
- dangerous
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Customs Data
- 2914690090
-
China Customs Code:
2914690090Overview:
2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Summary:
2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Price
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sulfuric acid , Water Solvents: Methanol , Acetonitrile ; 0 °C
Reference
- Direct Anodic Conversion of 4-Hydroxybenzaldehydes into BenzoquinonesACS Sustainable Chemistry & Engineering, 2023, 11(20), 7755-7764,
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iron Solvents: Acetonitrile ; 5 h, 50 °C
Reference
- Preparation of 2,3,5-trimethyl-1,4-benzoquinone by oxygen oxidation, China, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, μ-hydroxy(octadeca-μ-oxodecaoxodecatungstate)pe… Solvents: Acetonitrile , Water ; 15 min, 60 °C
Reference
- H2O2-based selective oxidations by divanadium-substituted polyoxotungstate supported on nitrogen-doped carbon nanomaterialsCatalysis Today, 2020, 354, 196-203,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Titanium Solvents: Acetonitrile ; 10 min, 80 °C
Reference
- Environmentally Benign Oxidation of Alkylphenols to p-Benzoquinones: A Comparative Study of Various Ti-Containing CatalystsTopics in Catalysis, 2014, 57(17-20), 1377-1384,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Zirconium dioxide , Copper ; 30 min, rt
Reference
- Cu2+-containing composites based on zirconia and powdered cellulose: effect of surface charge on their complexation and catalytic propertiesKhimicheskaya Fizika, 2014, 33(6), 27-36,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Oxygen Solvents: 1-Hexanol , Water ; 20 min, 60 °C
Reference
- Trimethyl-1,4-benzoquinone synthesis via 2,3,6-trimethylphenol catalytic oxidation by oxygen in the presence of non-Keggin-type Mo-V-phosphoric heteropoly acid solutionsJournal of Chemistry and Chemical Engineering, 2013, 7(9), 808-820,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cryptomelane (K(Mn8O16)) Solvents: Acetonitrile ; 4 h, 80 °C
Reference
- Microwave-Assisted Synthesis of Manganese Oxide Octahedral Molecular Sieve (OMS-2) Nanomaterials under Continuous Flow ConditionsJournal of Physical Chemistry C, 2010, 114(34), 14417-14426,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Titanocene dichloride , Titanium , Silica Solvents: Acetonitrile ; 30 min, 80 °C
Reference
- Highly Selective Oxidation of Alkylphenols to Benzoquinones with Hydrogen Peroxide over Silica-Supported Titanium Catalysts: Titanium Cluster Site versus Titanium Single SiteAdvanced Synthesis & Catalysis, 2009, 351, 1877-1889,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate Catalysts: Sodium (SP-4-1)-[29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-κN29,κN30,κ… Solvents: Methanol , Water ; 5 min, rt
Reference
- Oxidation of 2,3,6-trimethylphenol with potassium peroxymonosulfate catalyzed by iron and cobalt phthalocyanine tetrasulfonates in a methanol-water mixtureApplied Catalysis, 2008, 340(1), 52-58,
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Raw materials
- 2,3,6-Trimethylphenol
- Phenol, trimethyl-
- Trimethylhydroquinone
- 4-hydroxy-2,3,5-trimethylbenzaldehyde
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Preparation Products
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Suppliers
HU BEI YANG XIN YI YAO Technology Co., Ltd.
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2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Related Literature
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935-92-2 (2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione) Related Products
- 553-97-9(Methyl-p-benzoquinone)
- 137-18-8(2,5-Dimethyl-1,4-benzoquinone)
- 527-17-3(2,3,5,6-Tetramethylcyclohexa-2,5-diene-1,4-dione)
- 527-61-7(2,6-Dimethylcyclohexa-2,5-diene-1,4-dione)
- 112055-76-2(2,5-Cyclohexadiene-1,4-dione,5-decyl-2,3-dimethyl-)
- 526-86-3(2,5-Cyclohexadiene-1,4-dione,2,3-dimethyl-)
- 79-77-6(beta-Ionone)
- 141-79-7(Mesityl oxide, mixture of alpha- and beta-isomers)
- 127-41-3(4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one)
- 110-93-0(6-Methyl-5-hepten-2-one)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:935-92-2)TRIMETHYLQUINONE
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